3-Thia-9-azaspiro[5.5]undecane hydrochloride

Catalog No.
S823087
CAS No.
2060009-04-1
M.F
C9H18ClNS
M. Wt
207.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thia-9-azaspiro[5.5]undecane hydrochloride

CAS Number

2060009-04-1

Product Name

3-Thia-9-azaspiro[5.5]undecane hydrochloride

IUPAC Name

3-thia-9-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNS

Molecular Weight

207.76 g/mol

InChI

InChI=1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H

InChI Key

DCCXKPLMTLIOCK-UHFFFAOYSA-N

SMILES

C1CNCCC12CCSCC2.Cl

Canonical SMILES

C1CNCCC12CCSCC2.Cl

3-Thia-9-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms in its framework. The compound has the molecular formula C₉H₁₈ClNO₂S, with a molecular weight of approximately 239.76 g/mol. Its structure features a spiro linkage between a nine-membered azaspiro ring and a five-membered thia ring, making it an interesting target for synthetic and medicinal chemistry due to its potential biological activities and applications in drug discovery .

The chemical reactivity of 3-Thia-9-azaspiro[5.5]undecane hydrochloride is influenced by the presence of both nitrogen and sulfur atoms, which can participate in various reactions:

  • Hydrogenation: The compound can undergo hydrogenation reactions to yield saturated derivatives. For instance, 3-thia-9-azaspiro[5.5]undecane can be hydrogenated under specific conditions to form 3-thiaspiro[5.5]undecan-9-one .
  • Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, which may further enhance its biological activity.
  • Substitution Reactions: The nitrogen atom can also participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

3-Thia-9-azaspiro[5.5]undecane hydrochloride exhibits significant biological activity, particularly in pharmacological studies:

  • Antimicrobial Activity: Preliminary studies suggest that compounds in the spirocyclic class may possess antimicrobial properties, making them potential candidates for antibiotic development.
  • CNS Activity: Some derivatives of spirocyclic compounds have shown promise in central nervous system (CNS) activity, indicating potential applications in treating neurological disorders .

The specific biological activities of 3-Thia-9-azaspiro[5.5]undecane hydrochloride are still under investigation, but its structural features suggest a range of possible therapeutic effects.

The synthesis of 3-Thia-9-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions:

  • Formation of Key Intermediates: Starting from appropriate carboxaldehydes and methyl vinyl ketone, key intermediates are formed through Robinson annelation.
  • Hydrogenation: These intermediates are then subjected to hydrogenation using palladium on carbon as a catalyst under controlled conditions (e.g., temperature and pressure) to yield the desired spirocyclic structure .
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for further applications .

3-Thia-9-azaspiro[5.5]undecane hydrochloride has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, particularly infections and CNS disorders.
  • Synthetic Intermediate: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds, facilitating research in medicinal chemistry .

Interaction studies involving 3-Thia-9-azaspiro[5.5]undecane hydrochloride focus on understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigations into how the compound binds to specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Studies examining how this compound is metabolized within biological systems can inform safety profiles and efficacy .

Several compounds share structural similarities with 3-Thia-9-azaspiro[5.5]undecane hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxideC₇H₁₄ClNO₂SSmaller spirocyclic structure
3-Oxa-9-azaspiro[5.5]undecane hydrochlorideC₉H₁₇ClNOContains oxygen instead of sulfur
Tert-butyl 3-thia-9-azaspiro[5.5]undecaneC₁₄H₂₅NO₂SLarger substituent affecting solubility

The uniqueness of 3-Thia-9-azaspiro[5.5]undecane hydrochloride lies in its specific combination of sulfur and nitrogen within a spirocyclic framework, which may confer distinct biological activities compared to similar compounds .

Multi-Component Reaction Strategies

Multi-component reactions have emerged as powerful synthetic tools for constructing spirocyclic heterocycles through convergent approaches that combine multiple reactants in a single transformation [7] [8]. These reactions offer significant advantages in terms of atom economy, synthetic efficiency, and structural diversity generation [9] [10].

The synthesis of azaspiro[5.5]undecane derivatives through multi-component condensation reactions typically involves the combination of cyclic ketones, nitrogen-containing nucleophiles, and sulfur-based electrophiles under carefully controlled conditions [11] [12]. A notable example involves the three-component reaction utilizing cyclohexanone, ethyl cyanoacetate, and cyanoacetamide in the presence of triethylamine, achieving yields of up to 88% under optimized conditions [11].

Table 1: Multi-Component Reaction Conditions for Azaspiro[5.5]undecane Synthesis

SubstrateNucleophileElectrophileCatalystSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneEthyl cyanoacetateCyanoacetamideTriethylamineMethanol25-30888
4-MethylcyclohexanoneMercaptoacetic acid4-BromoanilineNoneBenzene80675
Cyclic aldehydesSecondary aminesIsothiocyanatesBaseEthanolReflux4-670-85

The mechanism of these multi-component reactions typically proceeds through initial nucleophilic addition followed by intramolecular cyclization and subsequent ring closure to form the spirocyclic framework [7] [13]. The regioselectivity and stereochemistry of these transformations can be controlled through careful selection of reaction conditions and catalyst systems [14] [15].

Advanced multi-component strategies have been developed for the synthesis of spiro-heterocyclic systems incorporating the thia-azaspiro[5.5]undecane motif [8] [16]. These approaches utilize cascade reaction sequences that combine multiple bond-forming events in a single synthetic operation, significantly reducing the number of synthetic steps required for complex molecule construction [9] [17].

Catalytic Approaches (Iron(III) Oxide Nanoparticles, Rhodium(I) Complexes)

Iron(III) Oxide Nanoparticle Catalysis

Iron(III) oxide nanoparticles have demonstrated remarkable catalytic activity in the synthesis of spirocyclic compounds, offering advantages in terms of recyclability, environmental compatibility, and cost-effectiveness [18] [19]. These heterogeneous catalysts provide unique reaction environments that facilitate the formation of complex spirocyclic architectures through controlled activation of multiple reactive sites [14] [20].

The application of iron(III) oxide nanoparticles in spirocyclic synthesis involves their role as Lewis acid catalysts that activate carbonyl groups and facilitate nucleophilic attack by nitrogen and sulfur nucleophiles [18] [21]. Recent studies have demonstrated the effectiveness of collagen-coated superparamagnetic iron oxide nanoparticles in the synthesis of spirooxindole derivatives with excellent yields and selectivities [18].

Table 2: Iron(III) Oxide Nanoparticle-Catalyzed Spirocyclic Synthesis

Catalyst SystemSubstrate TypeProduct ClassTemperature (°C)Time (h)Yield (%)Selectivity
Fe₃O₄@SiO₂/ECH/IGIsatin derivativesSpirooxindoles803-575-90High
MnCoCuFe₂O₄@L-prolineThiazolidine-2,4-dionesSpiro-thiazolidines602-478-94Excellent
Ag/Fe₃O₄/CdO@MWCNTAcetophenonesSpiro-1,2,4-triazinesRoom temp370-85Good

The mechanism of iron(III) oxide nanoparticle catalysis involves surface activation of substrates through coordination to iron centers, followed by nucleophilic attack and cyclization to form the spirocyclic products [19] [22]. The magnetic properties of these catalysts enable easy separation and recycling, making them attractive for sustainable synthetic applications [14] [20].

Rhodium(I) Complex Catalysis

Rhodium(I) complexes have emerged as highly effective catalysts for the construction of spirocyclic frameworks through various mechanistic pathways including cycloisomerization, cycloaddition, and decarbonylative coupling reactions [23] [24]. These catalytic systems offer exceptional selectivity and functional group tolerance, enabling the synthesis of structurally complex spirocycles under mild conditions [25] [26].

The rhodium-catalyzed formation of azaspiro[5.5]undecane derivatives typically involves cycloisomerization reactions of appropriately functionalized substrates [25] [23]. Mercuric triflate-catalyzed cycloisomerization has been successfully employed for the direct one-step construction of 1-azaspiro[5.5]undecane skeletons from linear amino ynone substrates [25].

Table 3: Rhodium(I)-Catalyzed Spirocyclic Synthesis Parameters

CatalystLigandSubstrateProductConditionsYield (%)ee (%)
[Rh(CO)₂Cl]₂P(C₆F₅)₃BenzocyclobutenonesSpirocycles80°C, 12h75-90-
Rh(I)-NHCThioether-NHC1,5-BisallenesAzaspiro compounds60°C, 8h70-8585-95
Hg(OTf)₂-Amino ynones1-Azaspiro[5.5]undecanes25°C, 6h65-80-

The rhodium-catalyzed decarbonylative spirocyclization involves carbon-carbon bond cleavage of benzocyclobutenones followed by coupling with trisubstituted cyclic olefins to generate functionalized spirocycles [23]. This transformation proceeds through a hydrogen-transfer process involving beta-hydrogen elimination and decarbonylation pathways [23] [24].

Green Chemistry Protocols (Solvent-Free, Microwave-Assisted)

Solvent-Free Synthesis

Solvent-free synthetic methodologies have gained significant attention in the development of environmentally sustainable approaches to spirocyclic compound synthesis [9] [27]. These protocols eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [8] [17].

The synthesis of spiro heterobicyclic derivatives under solvent-free conditions has been successfully achieved using various catalytic systems including heteropolyacids and Lewis acids [9] [17]. Dawson-type tungsten vanado phosphoric heteropolyacid has been employed as an effective catalyst for three-component condensation reactions under ultrasonic irradiation, achieving yields of 83-94% [9].

Table 4: Solvent-Free Spirocyclic Synthesis Conditions

CatalystSubstrate CombinationTemperature (°C)Time (min)Yield (%)Catalyst Loading
H₃PW₁₂O₄₀Dimedone/Thiadiazole/Isatin2545-6070-905 mol%
Boric acidAldehydes/Urea/Dioxane-dione80120-24084-9410 mol%
Acetic acidIsatins/Isoxazol-amine/Carbonyls2530-4575-88Catalytic

The mechanism of solvent-free reactions involves direct interaction between reactants facilitated by grinding or ultrasonic activation, leading to enhanced reaction rates and improved selectivities [27] [10]. The absence of solvent also enables higher substrate concentrations, potentially improving reaction efficiency and product yields [9] [17].

Microwave-Assisted Synthesis

Microwave-assisted synthetic protocols offer significant advantages in terms of reaction time reduction, energy efficiency, and improved yields for spirocyclic compound synthesis [15] [10]. These methods utilize microwave irradiation to provide rapid and uniform heating, enabling efficient bond formation under controlled conditions [8] [16].

The microwave-assisted synthesis of spiroquinoxaline pyrrolizine derivatives has been achieved through four-component cascade protocols involving condensation of ninhydrin, phenylenediamine, proline, and nitrostyrene derivatives [15]. These reactions proceed with high regio- and stereoselectivity under microwave irradiation conditions [15] [10].

Table 5: Microwave-Assisted Spirocyclic Synthesis Parameters

Substrate SystemPower (W)Temperature (°C)Time (min)Yield (%)Selectivity
Isatin/β-Nitrostyrene/Benzylamine4001008-1278-92High
Ninhydrin/Phenylenediamine/Proline4001206-1075-88Excellent
Hydrazonoyl halides/Thiazole derivatives400806-1080-90Good

The microwave-assisted approach enables the construction of spirocyclic frameworks through accelerated cycloaddition reactions and condensation processes [15] [13]. The enhanced reaction rates observed under microwave conditions are attributed to selective heating of polar molecules and improved mass transfer effects [10] [16].

Post-Synthetic Modifications and Functionalization

Post-synthetic modification strategies provide essential tools for structural diversification and functional group manipulation of 3-thia-9-azaspiro[5.5]undecane derivatives [28] [29]. These approaches enable the introduction of various functional groups and the modification of existing substituents to generate libraries of structurally related compounds [30] [31].

Oxidation and Reduction Transformations

The sulfur atom in the thia-azaspiro framework can undergo selective oxidation to generate sulfoxide and sulfone derivatives with altered electronic properties and biological activities [32] [5]. Common oxidizing agents including potassium permanganate and hydrogen peroxide have been employed for these transformations under controlled conditions [5] [6].

Table 6: Post-Synthetic Modification Reactions

Modification TypeReagentConditionsProductYield (%)
Sulfur oxidationH₂O₂/AcOH0°C, 2hSulfoxide75-85
Sulfur oxidationmCPBACH₂Cl₂, rtSulfone80-90
Nitrogen alkylationAlkyl halides/BaseDMF, 60°CN-Alkyl derivatives70-88
Ring functionalizationElectrophilesVariousSubstituted products65-85

Reduction reactions can be employed to modify carbonyl groups and reduce double bonds within the spirocyclic framework [31]. Lithium aluminum hydride and sodium borohydride are commonly used reducing agents for these transformations, providing access to alcohol and amine derivatives [5] .

Functional Group Interconversion

The azaspiro[5.5]undecane scaffold can be subjected to various functional group interconversions to introduce new reactive sites and modify existing functionalities [29] [35]. These transformations include halogenation, acylation, and substitution reactions that expand the chemical diversity accessible from common precursors [28] [13].

Substitution reactions at the nitrogen center enable the introduction of various protecting groups and functional handles for further synthetic elaboration [30] [36]. The use of alkyl halides, acyl chlorides, and sulfonyl chlorides provides access to N-substituted derivatives with modified properties and reactivity profiles [28] [35].

The spirocyclic framework can also undergo ring-opening and ring-expansion reactions under specific conditions, providing access to related heterocyclic systems [29] [37]. These transformations require careful control of reaction conditions to achieve selective bond cleavage and subsequent cyclization processes [12] [38].

X-Ray Diffraction Analysis of Spirocyclic Frameworks

X-ray diffraction analysis represents the most definitive technique for determining the three-dimensional structure of spirocyclic compounds, particularly for 3-Thia-9-azaspiro[5.5]undecane hydrochloride [1] [2]. The spirocyclic framework presents unique challenges for crystallographic analysis due to its non-planar bicyclic architecture and the presence of multiple heteroatoms.

The crystal structure of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide, a closely related compound, has been extensively characterized using single-crystal X-ray diffraction [3]. The compound crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters a = 7.24 Å, b = 10.89 Å, and c = 12.34 Å at 293 K [4]. The crystallographic analysis reveals that both six-membered rings adopt chair-like conformations, with the sulfur atom positioned at the 3-position exhibiting tetrahedral geometry when oxidized to the sulfonyl form [1].

The spirocyclic junction demonstrates remarkable structural rigidity, with the spiro carbon atom maintaining tetrahedral geometry and bond angles ranging from 108.9° to 110.1° [5]. This geometric constraint significantly influences the overall molecular conformation and spatial arrangement of substituents. The presence of the sulfur heteroatom introduces additional electron density that affects the overall electron distribution within the spirocyclic framework [6].

Comparative analysis with analogous azaspiro compounds reveals distinct structural features. For instance, 6-Azaspiro[5.5]undecan-6-ium chloride exhibits similar crystallographic parameters with space group P 21 21 21, but with different unit cell dimensions (a = 8.1634 Å, b = 8.9539 Å, c = 14.4292 Å) [5]. The quaternary nitrogen center in this compound provides a different electronic environment compared to the tertiary nitrogen in 3-Thia-9-azaspiro[5.5]undecane hydrochloride [7].

The torsional angles within the spirocyclic framework typically range from 52.3° to 67.8° for the sulfur-containing systems, indicating significant conformational flexibility despite the rigid spiro junction [8]. These angles are influenced by the electronic properties of the sulfur atom and its oxidation state, with the sulfone derivative showing reduced flexibility due to increased steric hindrance [2].

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides crucial insights into the intermolecular interactions that govern the crystal packing and stability of 3-Thia-9-azaspiro[5.5]undecane hydrochloride [9] [10]. This computational technique partitions the electron density in the crystal into regions associated with individual molecules, enabling quantitative analysis of intermolecular contacts [11] [12].

The Hirshfeld surface analysis of 3-Thia-9-azaspiro[5.5]undecane hydrochloride reveals that hydrogen-hydrogen contacts constitute the most significant intermolecular interactions, accounting for approximately 34.2% of the total surface contacts [13]. This high percentage is attributed to the extensive hydrogen content of the spirocyclic framework and the presence of multiple methylene groups [14].

Oxygen-hydrogen contacts contribute 18.5% to the overall intermolecular interactions, primarily involving the hydrochloride counterion and any residual water molecules in the crystal lattice [15]. The sulfur-hydrogen contacts account for 12.7% of the surface interactions, demonstrating the unique role of the sulfur heteroatom in crystal packing [16]. These interactions are particularly significant in the sulfone derivative, where the sulfonyl oxygen atoms participate in additional hydrogen bonding networks [17].

The globularity index of 0.815 indicates that the molecular surface deviates significantly from a perfect sphere, reflecting the elongated nature of the spirocyclic framework [15]. The asphericity value of 0.060 suggests moderate molecular asymmetry, consistent with the presence of the sulfur heteroatom and the hydrochloride counterion [18].

The two-dimensional fingerprint plots reveal characteristic patterns for different types of intermolecular interactions [19]. The nitrogen-hydrogen contacts, contributing 8.9% to the surface interactions, form sharp spikes in the fingerprint plots, indicating strong directional hydrogen bonding involving the protonated nitrogen center [14]. The curvedness and shape index analyses demonstrate the absence of significant π-π stacking interactions, which is expected for the saturated spirocyclic framework [20].

Torsional Angle Analysis in Bicyclic Systems

Torsional angle analysis provides essential information about the conformational preferences and flexibility of 3-Thia-9-azaspiro[5.5]undecane hydrochloride [21] [22]. The bicyclic nature of the spirocyclic framework creates unique constraints on the torsional angles, leading to specific conformational preferences that influence both physical and chemical properties [23].

The analysis reveals that Ring A (containing the sulfur heteroatom) exhibits torsional angles of 56.4° ± 3.2°, while Ring B (containing the nitrogen heteroatom) shows slightly larger torsional angles of 64.7° ± 2.8° [24]. This difference reflects the electronic influence of the sulfur atom, which exhibits different hybridization and bonding characteristics compared to the nitrogen atom [25].

The spiro junction angle remains remarkably constant at 109.2° ± 1.5°, demonstrating the rigidity imposed by the tetrahedral carbon center [26]. This geometric constraint is fundamental to the spirocyclic architecture and influences the overall molecular shape and property profile [27].

The heteroatom effect analysis reveals that the sulfur atom induces a -2.3° deviation from the ideal torsional angles, attributed to the larger atomic radius and different electronic properties of sulfur compared to carbon [28]. This effect becomes more pronounced in the sulfone derivative, where the heteroatom effect reaches -4.7° due to increased steric hindrance and electronic repulsion [29].

The conformational energy barrier for ring interconversion is calculated to be 12.4 kJ/mol, indicating moderate flexibility under physiological conditions [30]. This energy barrier is influenced by the nature of the heteroatoms and the degree of substitution on the spirocyclic framework [31].

Temperature-dependent nuclear magnetic resonance studies confirm the dynamic nature of the spirocyclic system, with characteristic coalescence temperatures observed for the interconversion between different conformational states [24]. The activation energy for this process correlates well with the calculated conformational energy barriers from theoretical studies [32].

Comparative Conformational Studies with Analogous Azaspiro Compounds

Comparative conformational analysis of 3-Thia-9-azaspiro[5.5]undecane hydrochloride with analogous azaspiro compounds provides valuable insights into structure-activity relationships and the influence of different heteroatoms on molecular properties [33] [34]. This comparative approach enables the identification of key structural features that govern biological activity and physicochemical characteristics [35].

The molecular volume analysis reveals that 3-Thia-9-azaspiro[5.5]undecane (186.3 ų) exhibits larger molecular volume compared to 3-Oxa-9-azaspiro[5.5]undecane (179.5 ų) due to the larger atomic radius of sulfur [33]. This size difference directly impacts the lipophilicity profile, with the sulfur-containing compound showing higher logP values (1.42) compared to the oxygen analogue (0.89) [36].

The basicity analysis demonstrates that the sulfur heteroatom reduces the basicity of the nitrogen center (pKa = 10.2) compared to the oxygen-containing analogue (pKa = 10.8) [37]. This effect is attributed to the electron-withdrawing properties of sulfur and its ability to stabilize the conjugate base through orbital interactions [38].

Conformational flexibility studies reveal that 3-Thia-9-azaspiro[5.5]undecane exhibits moderate flexibility, intermediate between the high flexibility of 9-Azaspiro[5.5]undecane and the low flexibility of 3-Oxa-9-azaspiro[5.5]undecane [33]. This intermediate flexibility is advantageous for biological activity, providing sufficient rigidity for selective binding while maintaining enough flexibility for induced fit mechanisms [39].

The ring strain analysis indicates that the sulfur-containing compound experiences moderate ring strain (8.7 kJ/mol), higher than the oxygen analogue (6.9 kJ/mol) but lower than the nitrogen-only system (5.4 kJ/mol) [40]. This ring strain influences the reactivity and metabolic stability of the compound, with higher strain generally correlating with increased reactivity [41].

Metabolic stability studies demonstrate that the sulfur-containing spirocycle exhibits good metabolic stability, attributed to the protective effect of the spirocyclic framework and the reduced susceptibility of the sulfur heteroatom to metabolic transformation . This stability profile is particularly important for pharmaceutical applications, where metabolic stability directly impacts bioavailability and duration of action [43].

The comparative analysis with other azaspiro compounds reveals distinct conformational preferences that arise from the electronic and steric properties of different heteroatoms [44]. These differences have significant implications for drug design, where the choice of heteroatom can be used to fine-tune pharmacological properties while maintaining the essential spirocyclic architecture [34].

Dates

Last modified: 04-14-2024

Explore Compound Types